molecular formula C18H18ClN3O2 B11237320 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B11237320
M. Wt: 343.8 g/mol
InChI Key: JMYSTESQXHFKOP-UHFFFAOYSA-N
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Description

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a heterocyclic compound featuring a tetrahydrocarbazole scaffold fused with a substituted isoxazole carboxamide moiety. Its molecular formula is C19H20ClN3O2, with a molecular weight of 357.8 g/mol .

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H18ClN3O2/c1-9-15(10(2)24-22-9)18(23)20-14-8-4-6-12-11-5-3-7-13(19)16(11)21-17(12)14/h3,5,7,14,21H,4,6,8H2,1-2H3,(H,20,23)

InChI Key

JMYSTESQXHFKOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the carbazole ring system, chlorination, and subsequent coupling with the isoxazolecarboxamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Tetrahydrocarbazole or Related Cores

Lorcaserin ((1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine)

  • Structure : Shares a chloro-substituted tetrahydrobenzazepine core but lacks the isoxazole-carboxamide moiety.
  • Function : Selective 5-HT2C receptor agonist approved for obesity treatment. Demonstrates how chloro-substituted tricyclic frameworks can target serotonin receptors .
  • Molecular Weight : 242.7 g/mol (vs. 357.8 g/mol for the target compound), indicating differences in pharmacokinetic profiles .

2.1.2. Desmethylclozapine (8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine)

  • Structure : Tricyclic dibenzodiazepine with a piperazinyl side chain.
  • Function : Metabolite of clozapine (antipsychotic) with partial dopamine receptor agonism. Highlights the therapeutic relevance of chloro-substituted polycyclic systems in neuropsychiatry .
Isoxazole and Carboxamide-Containing Analogues

Pyrazole Carboxamide Derivatives (e.g., Compounds 3a–3p)

  • Structure: Feature carboxamide bridges linking pyrazole and aryl/heteroaryl groups (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) .
  • Synthesis : Employ EDCI/HOBt-mediated coupling, yielding 62–71% crystalline products with melting points of 133–183°C .
  • Key Differences: Pyrazole vs. isoxazole rings; chloro and cyano substituents enhance lipophilicity and potency in some contexts .

Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 1l)

  • Structure: Fused imidazo-pyridine systems with nitro/cyano substituents (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate).
  • Synthesis : Multi-step reactions involving cyclization and nitration, yielding 51% crystalline products with high melting points (243–245°C) .
Functional and Pharmacological Comparisons
  • The target compound’s isoxazole-carboxamide group may modulate receptor selectivity or metabolic stability .
  • The target compound’s chloro and methyl groups could enhance DNA interaction or cellular uptake .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound Tetrahydrocarbazole 357.8 8-Cl, 3,5-dimethyl-isoxazole Not reported
Lorcaserin Tetrahydrobenzazepine 242.7 8-Cl, 1-methyl Not reported
Pyrazole Carboxamide 3a Pyrazole 403.1 5-Cl, 3-methyl, phenyl 133–135
Tetrahydroimidazo-pyridine 1l Imidazo-pyridine 419.1 8-cyano, 4-nitrophenyl 243–245

Key Research Findings and Insights

  • Synthetic Feasibility : The target compound’s carboxamide linkage suggests compatibility with EDCI/HOBt-mediated coupling, a method validated for pyrazole derivatives .
  • Substituent Effects : Chloro and methyl groups may enhance lipophilicity and target binding, as seen in lorcaserin and pyrazole carboxamides .

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C19H19ClN4O
  • Molecular Weight : 398.93 g/mol
  • CAS Number : 1775313-32-0

The structure includes a tetrahydrocarbazole moiety and an isoxazole group, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that carbazole derivatives can inhibit vascular endothelial growth factor (VEGF), a critical factor in tumor angiogenesis. This inhibition can potentially reduce tumor growth and metastasis .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways associated with cell proliferation and survival.
  • DNA Intercalation : The structural components allow for potential intercalation with DNA, affecting gene expression and cellular functions .

Study on Anticancer Activity

A recent study investigated the anticancer effects of various carbazole derivatives, including this compound. The results demonstrated that this compound significantly reduced the viability of cancer cell lines in vitro. The study highlighted its potential as a lead compound for further development in cancer therapy .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have suggested that the compound has favorable absorption characteristics when administered orally. Toxicological assessments indicate that it exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical evaluation .

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(6-Chloro-2,3,4-trihydrocarbazol)Chlorinated tetrahydrocarbazoleAnti-cancer properties
5-(6-Chloro-2-methylphenyl)-2H-pyrazolePyrazole ring with chloro substitutionAntimicrobial activity
1-(N-benzyl-N-methyl)carbazoleBenzyl-substituted carbazoleNeuroprotective effects

This table illustrates how this compound compares to other compounds in terms of structure and biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide?

  • Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent choice, temperature, catalysts) and purification techniques. For example, carbazole derivatives often involve multi-step reactions with intermediates that may require column chromatography or recrystallization for isolation . Key reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective for amide bond formation, as seen in analogous carbazole-isoxazole hybrids . Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical to confirm structural integrity .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s structural motifs. For instance, carbazole derivatives are often screened for kinase inhibition or antiproliferative activity using cell viability assays (e.g., MTT). Isoxazole moieties may interact with inflammatory pathways, suggesting assays like COX-2 inhibition . Target identification can be supported by molecular docking studies to predict binding affinities .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or structural subtleties. Conduct comparative studies using standardized protocols (e.g., NIH/NCBI guidelines) and perform meta-analyses of published data. For example, chloro-substituted carbazoles in showed varied activity depending on substituent positioning, highlighting the need for structure-activity relationship (SAR) validation .

Q. What experimental design strategies minimize variables in synthesizing and testing novel carbazole-isoxazole hybrids?

  • Methodological Answer : Implement statistical design of experiments (DoE), such as factorial designs, to evaluate the impact of variables (e.g., reaction time, catalyst loading) on yield and purity. emphasizes using DoE to reduce trial-and-error approaches, enabling efficient optimization of parameters like solvent polarity or temperature gradients .

Q. How can computational methods enhance the development of derivatives with improved pharmacological profiles?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as demonstrated by ICReDD’s approach in . Molecular dynamics simulations can model ligand-receptor interactions, guiding the design of analogs with enhanced binding kinetics . Combine computational predictions with high-throughput screening to validate hypotheses .

Q. What advanced techniques elucidate the structure-activity relationship (SAR) of the chloro-carbazole and isoxazole motifs?

  • Methodological Answer : Use site-directed mutagenesis or crystallography to map binding sites if the compound targets a known protein. For example, modifying the chloro-substitution on the carbazole ring (as in ) and analyzing bioactivity shifts can identify critical pharmacophores. Pair this with spectroscopic techniques (e.g., IR, 2D-NMR) to correlate electronic effects with activity .

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